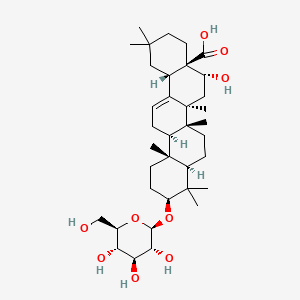

Ecliptasaponin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ecliptasaponin A is a pentacyclic triterpenoid saponin isolated from the plant Eclipta prostrata. This natural compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects .

Mecanismo De Acción

Target of Action

Ecliptasaponin A, a natural product extracted from the plant known as Eclipta prostrata, has been reported to target various cellular components. In renal fibrosis, it targets the extracellular matrix of renal tubular cells . In lung cancer cells, it targets the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway .

Mode of Action

This compound interacts with its targets to induce significant biological changes. In renal fibrosis, it inhibits extracellular matrix (ECM) protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) . In lung cancer cells, it induces apoptosis through the activation of the ASK1/JNK pathway .

Biochemical Pathways

This compound affects several biochemical pathways. The functions and pathways are mainly enriched in the extracellular matrix and TGFβ signaling pathway . In lung cancer cells, it triggers enhanced autophagy and the ASK1/JNK pathway .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). This method was successfully utilized in a pharmacokinetic study of an this compound extract via oral and intravenous administration .

Result of Action

The action of this compound results in significant molecular and cellular effects. In renal fibrosis, it reduces renal collagen fiber deposition and renal extracellular matrix (ECM) protein expression . In lung cancer cells, it suppresses cell viability and induces apoptotic cell death .

Análisis Bioquímico

Biochemical Properties

Ecliptasaponin A plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its notable interactions is with matrix metalloproteinases, specifically matrix metalloproteinase 13 (MMP13). This compound significantly inhibits the expression of MMP13, which is involved in the degradation of extracellular matrix components . This inhibition helps in reducing fibrosis and maintaining tissue integrity. Additionally, this compound interacts with transforming growth factor-beta1 (TGFβ1), a key regulator of fibrosis, by inhibiting its induced extracellular matrix protein expression in human kidney-2 cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In renal tubular cells, this compound attenuates renal fibrosis by regulating the extracellular matrix and reducing collagen fiber deposition . In human lung cancer cells, this compound induces apoptosis through the activation of the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway and autophagy . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis in human lung cancer cells by activating the ASK1/JNK pathway, leading to cell death . This compound also triggers autophagy, a cellular degradation process, which further enhances its anticancer effects . In renal fibrosis, this compound inhibits the expression of MMP13, thereby reducing extracellular matrix protein accumulation and fibrosis . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting extracellular matrix protein expression and inducing apoptosis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on renal fibrosis, this compound was found to reduce collagen fiber deposition and extracellular matrix protein expression in a dose-dependent manner . Higher doses of this compound showed more significant antifibrotic effects, while lower doses were less effective. Additionally, the compound exhibited minimal toxic or adverse effects at therapeutic doses, indicating its potential safety for clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fibrosis and cancer. It interacts with enzymes such as MMP13 and TGFβ1, influencing the regulation of extracellular matrix components and cellular signaling pathways These interactions affect metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects

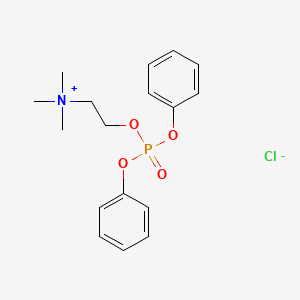

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Organic anion transporting polypeptides (OATPs) are likely involved in the cellular uptake and distribution of this compound . These transporters mediate the influx of the compound into cells, influencing its localization and accumulation. Understanding the transport mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the extracellular matrix and cytoplasm, where it interacts with key regulatory proteins such as MMP13 and TGFβ1 This localization is crucial for its antifibrotic and anticancer effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ecliptasaponin A is primarily extracted from Eclipta prostrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Eclipta prostrata. The plant material is dried and powdered, then subjected to solvent extraction. The extract is concentrated and purified using techniques like high-performance liquid chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

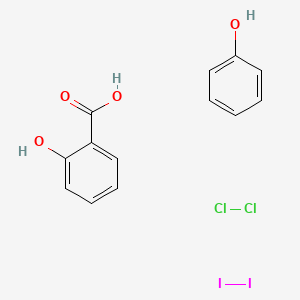

Types of Reactions: Ecliptasaponin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under mild conditions.

Substitution: Halogens, under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Ecliptasaponin A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, renal fibrosis, and cardiovascular disorders

Industry: Utilized in the development of natural health products and supplements.

Comparación Con Compuestos Similares

- Eclalbasaponin II

- Ginsenoside Rg1

- Asiaticoside

- Madecassoside

Ecliptasaponin A stands out due to its diverse biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.

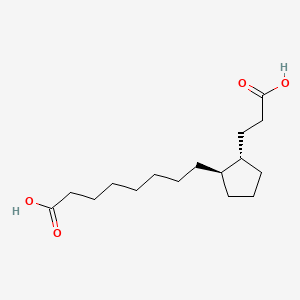

Propiedades

Número CAS |

78285-90-2 |

|---|---|

Fórmula molecular |

C36H58O9 |

Peso molecular |

634.8 g/mol |

Nombre IUPAC |

(4aR,6aS,6bR,12aR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35+,36+/m0/s1 |

Clave InChI |

WYDPEADEZMZKNM-PMVSSRAGSA-N |

SMILES isomérico |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O |

SMILES canónico |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |

Sinónimos |

ecliptasaponin A |

Origen del producto |

United States |

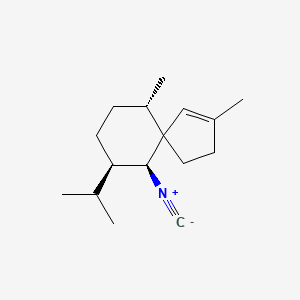

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

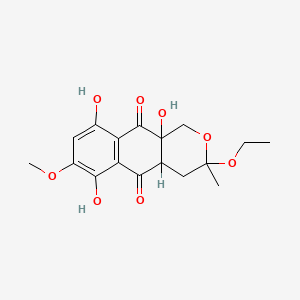

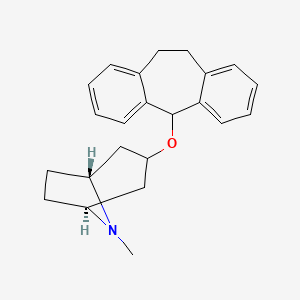

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/new.no-structure.jpg)

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)